Distinct HDAC2/6 Profile vs Pan-HDAC Inhibitors
Hdac-IN-40 demonstrates a distinct inhibition profile with Ki values of 60 nM (HDAC2) and 30 nM (HDAC6) . In contrast, the pan-HDAC inhibitor Vorinostat (SAHA) has a reported IC50 of <86 nM for both HDAC2 and HDAC6, among other isoforms . While both compounds achieve low nanomolar potency, Vorinostat's broader inhibition (HDAC1,2,3,6,7,11) results in a different cellular response profile . This differential isoform engagement is critical for studies aiming to dissect the specific roles of HDAC2 versus HDAC6 in cancer cell biology.
| Evidence Dimension | Enzyme Inhibition Potency (Ki/IC50) |
|---|---|
| Target Compound Data | HDAC2 Ki = 60 nM; HDAC6 Ki = 30 nM |
| Comparator Or Baseline | Vorinostat (SAHA): HDAC2 IC50 <86 nM; HDAC6 IC50 <86 nM |
| Quantified Difference | Hdac-IN-40 shows a ~2-fold preference for HDAC6 over HDAC2; Vorinostat shows equipotent inhibition across multiple isoforms. |
| Conditions | Biochemical enzyme inhibition assay; specific assay conditions not detailed in vendor datasheet |
Why This Matters
This selectivity data is essential for researchers who need to avoid confounding effects from off-target HDAC inhibition.
